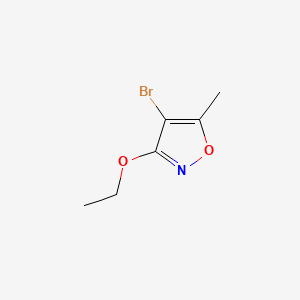
Lead(II) hexafluorosilicate dihydrate.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead(II) hexafluorosilicate dihydrate is a compound with the chemical formula F6PbSi•2H2O . It appears as a white powder .
Molecular Structure Analysis
The molecular structure of Lead(II) hexafluorosilicate dihydrate is complex and depends on several factors. A study has reported the formation of complexes with neutral diphosphine coordination . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis
Lead(II) hexafluorosilicate dihydrate has a molecular weight of 385.305 . It is a white powder . The compound decomposes upon heating . Its solubility in water is 190 g/100g H2O at 0°C, 222 g/100g H2O at 20°C, and 463 g/100g H2O at 100°C .Aplicaciones Científicas De Investigación
Coordination Chemistry and Complex Formation
Lead(II) hexafluorosilicate dihydrate has been studied for its unique coordination behavior with various ligands. Burt et al. (2015) reported on the coordination of hexafluorosilicate and tetrafluoroborate with lead(II) in the presence of di- and tri-imine complexes, demonstrating unusual coordination modes. The study provided insights into the versatile and stable coordination chemistry of SiF6^2- anion with lead(II), showcasing its potential in the synthesis of complex compounds with specific structural configurations Burt, Grantham, Levason, Light, & Reid, 2015.
Environmental Applications: Detection and Removal of Toxic Ions
Lead(II) hexafluorosilicate dihydrate plays a crucial role in environmental remediation, particularly in the detection and removal of toxic lead(II) ions from water. Awual et al. (2014) developed a novel ligand-based conjugate adsorbent that utilizes the charge transfer mechanism for sensitive and selective detection of Pb(II) ions, offering a cost-effective solution for water purification Awual & Hasan, 2014. Additionally, Edokpayi et al. (2015) used mucilaginous leaves for the adsorption of lead(II) ion from aqueous solution, achieving high removal efficiencies, further emphasizing the potential of natural and sustainable materials in water treatment technologies Edokpayi, Odiyo, Msagati, & Popoola, 2015.
Safety And Hazards
Lead(II) hexafluorosilicate dihydrate is considered hazardous. It may cause cancer, damage the unborn child, suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed or if inhaled . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .
Propiedades
Número CAS |
1310-03-8 |
|---|---|
Nombre del producto |
Lead(II) hexafluorosilicate dihydrate. |
Fórmula molecular |
F6H4O20Pb9Si6 |
Peso molecular |
2471.312 |
Nombre IUPAC |
fluoro(trioxido)silane;lead(2+);dihydrate |
InChI |
InChI=1S/6FO3Si.2H2O.9Pb/c6*1-5(2,3)4;;;;;;;;;;;/h;;;;;;2*1H2;;;;;;;;;/q6*-3;;;9*+2 |
Clave InChI |
UCXBPZOKVHNQLY-UHFFFAOYSA-N |
SMILES |
O.O.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)-](/img/structure/B576286.png)
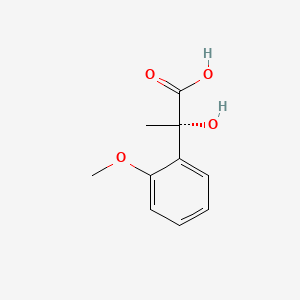
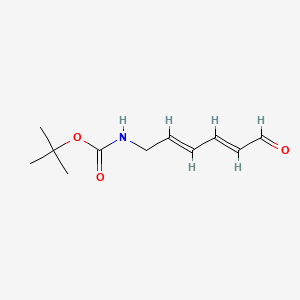
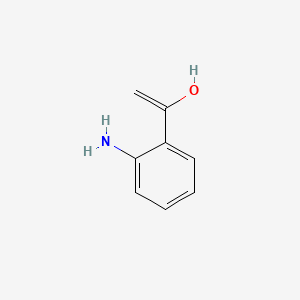
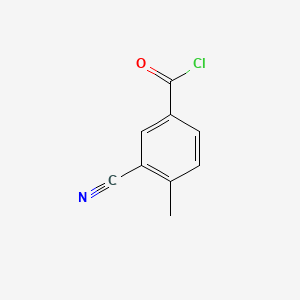
![5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576295.png)
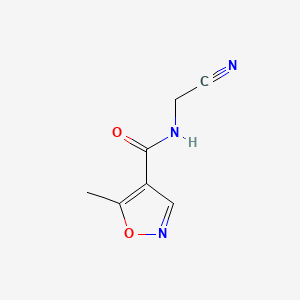
![7-Thia-1,5-diazabicyclo[4.2.0]octane](/img/structure/B576298.png)
![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B576299.png)
